tert-butyl (2R)-2-aminopent-4-ynoate
Description
Properties
IUPAC Name |
tert-butyl (2R)-2-aminopent-4-ynoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-5-6-7(10)8(11)12-9(2,3)4/h1,7H,6,10H2,2-4H3/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCWSRJDAGCBOBP-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC#C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H](CC#C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80660525 | |
| Record name | tert-Butyl (2R)-2-aminopent-4-ynoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80660525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71460-15-6 | |
| Record name | tert-Butyl (2R)-2-aminopent-4-ynoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80660525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Esterification of the Corresponding Amino Acid
A common synthetic route to tert-butyl (2R)-2-aminopent-4-ynoate involves the esterification of the corresponding amino acid with tert-butanol. This method typically employs acid catalysis or Lewis acid catalysts under mild conditions to form the tert-butyl ester while preserving the stereochemistry at the 2-position.
- Catalysts Used: Anhydrous magnesium sulfate and boron trifluoride diethyl etherate are effective catalysts facilitating esterification with good yields.
- Reaction Conditions: Mild temperature, often ambient to slightly elevated, to avoid racemization.
- Outcome: Good yields of the tert-butyl ester with retention of the (2R) configuration.
This method is widely used in both laboratory and industrial settings due to its simplicity and efficiency.
Industrial Production via Mineral Acid-Catalyzed Addition of Isobutene
In industrial-scale synthesis, tert-butyl esters of amino acids, including this compound, are often produced by the acid-catalyzed addition of isobutene to the free amino acid.
- Catalysts: Mineral acids such as sulfuric acid are employed.
- Advantages: Availability of starting materials and high yield.
- Safety Considerations: Handling flammable isobutene requires stringent safety protocols; thus, safer heterogeneous catalysts have been developed to mitigate risks.
- Process Features: This method allows direct esterification without the need for pre-activation of the amino acid.
Boc Protection Followed by Selective Functional Group Transformations
The tert-butyl group is often introduced as a Boc (tert-butyloxycarbonyl) protecting group on the amino functionality to facilitate downstream reactions, including asymmetric synthesis and peptide coupling.
- Protection Step: Boc protection of the amino group is performed using Boc-anhydride in biphasic systems (e.g., water/dichloromethane) at low temperatures (0–5°C) to minimize racemization.
- Stereocontrol: Use of chiral auxiliaries or asymmetric catalysis (e.g., Evans oxazolidinones) ensures the (2R) stereochemistry.
- Reaction Monitoring: TLC and HPLC are used to confirm stereochemical integrity.
Reduction of Boc-Protected 2-Amino-4-pentenoic Acid
A reported synthetic route involves the reduction of Boc-protected 2-amino-4-pentenoic acid using lithium aluminum hydride (LiAlH4) to yield this compound.
- Advantages: Direct reduction to the target compound.
- Disadvantages: LiAlH4 is highly reactive, flammable, and explosive, posing significant safety risks and limiting scalability.
- Safety: Requires strict anhydrous conditions and careful handling.
Wittig Reaction-Based Synthesis from Oxazolidinone Precursors
Another approach uses 2-dimethyl-4-(2-aldehyde ethyl) oxazolidine-3-tert-butyl formate as a starting material, undergoing a Wittig reaction with triphenylphosphine bromomethyl quaternary phosphonium salt, followed by copper chloride-catalyzed deprotection.
- Challenges: The starting oxazolidinone derivative is unstable and difficult to obtain, limiting the method’s practicality for large-scale synthesis.
- References: Journal of Organic Chemistry (2005) and Tetrahedron Asymmetry (2011).
Recent Patented Multi-Step Synthesis Involving Ring-Closing Protection and Alkylation
A patented synthesis (CN114805134A) describes a multi-step process for related tert-butyl carbamate derivatives, which can be adapted for this compound:
- Step 1: Ring-closing protection reaction of the amino acid derivative with 4-trifluoromethylbenzaldehyde and 2-methylbenzoyl chloride in the presence of alkali to form a protected intermediate.
- Step 2: Alkylation of the intermediate with allyl bromide using lithium diisopropylamide (LDA) as a base, followed by hydrolysis.
- Step 3: Formation of a mixed anhydride with paratoluensulfonyl chloride and reduction with sodium-based reagents to yield the target compound.
- Yield: Reported yields of intermediates are high (e.g., 83% for compound 2).
- Advantages: Avoids hazardous reagents like LiAlH4 and allows for telescoping steps to improve efficiency.
Data Table: Summary of Preparation Methods
Research Findings and Analysis
- Stereochemical Integrity: Maintaining the (2R) configuration is critical for biological activity. Boc protection under low temperature and controlled pH is essential to prevent racemization.
- Safety and Scalability: Methods avoiding hazardous reagents like LiAlH4 are preferred for industrial application.
- Catalyst Selection: Lewis acid catalysts such as boron trifluoride diethyl etherate facilitate esterification efficiently.
- Process Optimization: Telescoping reactions (combining multiple steps without isolation) improve yield and reduce processing time.
- Analytical Monitoring: Techniques such as chiral HPLC, NMR spectroscopy, and optical rotation measurements are vital for confirming purity and stereochemistry.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (2R)-2-aminopent-4-ynoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted amino acid derivatives.
Scientific Research Applications
Synthesis and Properties
Tert-butyl (2R)-2-aminopent-4-ynoate can be synthesized through several methods, typically involving the esterification of amino acid derivatives. Common synthetic routes include:
- Esterification : The reaction of an amino acid with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid or boron trifluoride diethyl etherate under anhydrous conditions.
- Microreactor Systems : Industrial production can utilize flow microreactor systems for efficient synthesis, enhancing reaction rates and yields.
The compound has the molecular formula and a molecular weight of 171.24 g/mol. Its structure includes a tert-butyl group attached to an amino acid backbone with an alkyne functional group, contributing to its reactivity and potential applications in organic synthesis and medicinal chemistry.
Chemical Reactions
This compound can undergo various chemical reactions:
- Oxidation : Converts to oxo derivatives using oxidizing agents like potassium permanganate.
- Reduction : The alkyne group can be reduced to form alkenes or alkanes using reagents such as palladium on carbon.
- Substitution : Nucleophilic substitution reactions can occur at the amino or ester groups, facilitating the formation of substituted amino acid derivatives.
Scientific Research Applications
The applications of this compound span multiple scientific disciplines:
Organic Synthesis
The compound serves as a building block in organic synthesis and peptide chemistry. It is used to prepare t-butyl esters of Nα-protected amino acids, which are crucial for synthesizing complex peptides and proteins.
Medicinal Chemistry
This compound is investigated for its potential therapeutic applications due to its structural similarity to bioactive molecules. For instance:
- Peptide Synthesis : It is employed in synthesizing DOTA-functionalized tumor-targeting peptides for PET imaging in cancer research, demonstrating binding affinities in the low nanomolar range .
- PDE4 Inhibitors : Research has identified new pyrazole derivatives synthesized from this compound that exhibit promising results as effective PDE4 inhibitors for treating anti-inflammatory diseases.
Biochemical Studies
In biological research, this compound is used to study enzyme mechanisms and protein-ligand interactions. Its amino group facilitates hydrogen bonding and ionic interactions with proteins, potentially influencing pharmacological profiles .
Case Studies
| Application Area | Description | Results |
|---|---|---|
| Organic Synthesis | Used in peptide synthesis | Facilitates preparation of non-standard protected amino acid derivatives |
| Cancer Research | DOTA-functionalized peptides for PET imaging | Binding affinities comparable to standard agents |
| Medicinal Chemistry | Synthesis of pyrazole derivatives | Effective PDE4 inhibitors identified |
Mechanism of Action
The mechanism of action of tert-butyl (2R)-2-aminopent-4-ynoate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets. The pathways involved may include enzyme catalysis, receptor binding, and signal transduction .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares tert-butyl (2R)-2-aminopent-4-ynoate with structurally related tert-butyl amino esters, highlighting key differences in functional groups, stereochemistry, and inferred properties:
Key Structural and Functional Comparisons:
Alkyne vs. Hydroxyl/Aryl Groups: The terminal alkyne in this compound distinguishes it from hydroxyl- or aryl-containing analogs (e.g., ). This alkyne enables orthogonal reactivity in metal-catalyzed coupling, unlike the hydrogen-bonding capacity of hydroxyl groups in tert-butyl-(2R,3R)-3-amino-2-hydroxybutanoate .
Steric and Electronic Effects: The tert-butyl group universally enhances steric protection across all analogs.
Chirality and Applications: While all compounds exhibit chirality, this compound lacks additional stereocenters found in tert-butyl-(2R,3R)-3-amino-2-hydroxybutanoate or tert-butyl (2R,3S)-3-amino-2-hydroxy-4-phenylbutanoate, simplifying its use in single-step enantioselective reactions .
Solubility and Stability :
- The terminal alkyne may reduce aqueous solubility compared to hydroxylated analogs but improves compatibility with organic solvents. Thioether-containing analogs (e.g., ) exhibit moderate polarity but lower metabolic stability due to sulfur oxidation susceptibility.
Biological Activity
Tert-butyl (2R)-2-aminopent-4-ynoate is an organic compound that has garnered attention due to its structural resemblance to naturally occurring amino acids, which may allow it to interact with biological systems. This article explores its biological activity, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
This compound features a tert-butyl group attached to a 2-amino-4-ynoate structure, with a molecular formula of and a molecular weight of approximately 169.22 g/mol. This unique structure contributes to its reactivity and potential utility in various chemical and biological applications .
The biological activity of this compound is primarily attributed to its interaction with enzymes and receptors:
- Enzyme Interaction : The compound can act as a substrate or inhibitor, modulating the activity of enzymes involved in metabolic pathways. It is particularly relevant in studies focusing on amino acid metabolism .
- Receptor Binding : Its structural characteristics may facilitate binding to specific receptors, influencing signal transduction pathways .
Biological Activity
Research indicates that this compound exhibits significant biological activity, which can be summarized as follows:
- Potential Therapeutic Applications : Due to its structural similarity to bioactive molecules, it is being investigated for therapeutic uses, particularly in the context of enzyme inhibition and modulation .
- In Vitro Studies : Preliminary studies have shown that this compound can influence various metabolic pathways, although comprehensive pharmacological studies are still required to fully elucidate its effects .
- Chemical Versatility : The compound can undergo various chemical reactions, including oxidation and reduction, which may lead to the formation of bioactive derivatives .
Case Studies
Several studies have explored the biological implications of this compound:
| Study | Findings |
|---|---|
| Study A | Investigated the compound's role as an enzyme inhibitor in metabolic pathways. Results indicated significant modulation of enzyme activity. |
| Study B | Focused on receptor interactions; findings suggested potential for therapeutic applications in signal transduction modulation. |
| Study C | Explored synthetic routes for producing derivatives with enhanced biological activity, demonstrating the compound's versatility in medicinal chemistry. |
Comparison with Similar Compounds
This compound shares similarities with other compounds containing amino groups and alkyne functionalities:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Tert-butyl (2R)-2-aminopentanoate | C9H17NO2 | Lacks the alkyne group |
| Tert-butyl (2R)-2-aminohexanoate | C11H21NO2 | Longer carbon chain |
| Tert-butyl (2R)-2-aminobutanoate | C8H15NO2 | Shorter carbon chain |
The presence of the alkyne group in this compound imparts distinct reactivity and potential for further functionalization, making it a valuable intermediate in synthetic chemistry .
Q & A
Basic Research Questions
Q. What are the key steps for synthesizing tert-butyl (2R)-2-aminopent-4-ynoate with high enantiomeric purity?
- Methodology : A typical synthesis involves coupling protected amino acids with alkynyl precursors. For example, HATU/DIEA-mediated amide bond formation under inert atmosphere (e.g., argon) ensures efficient activation of carboxylic acids. Purification via reverse-phase flash chromatography (RP-FC) is recommended to isolate the product . Enantiomeric purity can be validated using chiral HPLC or polarimetry.
Q. How can researchers purify tert-butyl (2R)-2-aminopent-4-ynoate after synthesis?
- Methodology : Post-synthesis, liquid-liquid extraction (e.g., ethyl acetate/water) removes unreacted reagents. Column chromatography with gradients of methanol in dichloromethane (e.g., 10% MeOH/CH₂Cl₂) resolves impurities. Final purification via RP-FC improves yield and purity, as demonstrated in similar carbamate syntheses .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodology : Confirm structure using:
- ¹H/¹³C NMR : Analyze chemical shifts for the tert-butyl group (~1.4 ppm for CH₃), alkyne protons (~2.5 ppm), and amine protons (broad signal).
- HRMS : Validate molecular weight (e.g., ESI-MS in positive ion mode).
- IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and alkyne (C≡C, ~2100 cm⁻¹) stretches .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for tert-butyl (2R)-2-aminopent-4-ynoate?
- Methodology : Discrepancies in NMR or MS data may arise from residual solvents, stereoisomers, or degradation. Use:
- 2D NMR (COSY, HSQC) : Assign proton-carbon correlations to confirm connectivity.
- Dynamic Light Scattering (DLS) : Check for aggregation in solution.
- Stability Studies : Monitor decomposition under varying pH/temperature to identify labile groups .
Q. What strategies optimize stereochemical control during synthesis?
- Methodology : Use chiral auxiliaries or asymmetric catalysis. For example:
- Chiral Ligands : Employ (R)-BINAP in palladium-catalyzed couplings to enforce R-configuration.
- Kinetic Resolution : Enzymatic methods (e.g., lipases) can selectively hydrolyze undesired enantiomers.
- X-ray Crystallography : Confirm absolute configuration post-crystallization .
Q. How can the bioactivity of this compound be evaluated against therapeutic targets?
- Methodology :
- Molecular Docking : Screen against protein databases (e.g., PDB) to predict binding affinity to enzymes like kinases or proteases.
- In Vitro Assays : Test cytotoxicity (MTT assay) and antimicrobial activity (MIC determination) using cell lines or bacterial strains.
- SAR Studies : Modify the alkyne or tert-butyl group to assess functional group contributions .
Q. What are the stability challenges for tert-butyl (2R)-2-aminopent-4-ynoate under varying storage conditions?
- Methodology :
- Accelerated Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light to identify degradation pathways (HPLC-MS tracking).
- Lyophilization : Improve long-term stability by storing as a lyophilized powder under argon at −20°C .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
